
methyl 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylate
Descripción general
Descripción
Methyl 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of furoylaminoacrylate and benzodioxole, and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of methyl 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, and has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylate has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the activity of certain enzymes and signaling pathways in the body, and has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have neuroprotective effects, and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylate in lab experiments is its versatility. It can be used in a range of different applications, from medicinal chemistry to materials science. It is also relatively easy to synthesize, and is readily available from commercial suppliers.
One of the main limitations of using methyl 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylate in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on some cell lines, and its safety profile has not been fully established. It is also relatively expensive compared to other compounds that can be used for similar purposes.
Direcciones Futuras
There are many potential future directions for research involving methyl 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylate. One area of research that is particularly promising is the development of new drug candidates for the treatment of cancer and other diseases. Another area of research that is of interest is the development of new materials based on this compound. Finally, there is also potential for research into the mechanism of action of this compound, and how it interacts with different enzymes and signaling pathways in the body.
Aplicaciones Científicas De Investigación
Methyl 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylate has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential applications in the field of materials science, where it is being investigated as a potential building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-20-16(19)11(17-15(18)13-3-2-6-21-13)7-10-4-5-12-14(8-10)23-9-22-12/h2-8H,9H2,1H3,(H,17,18)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUINIPQPYZYNQF-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



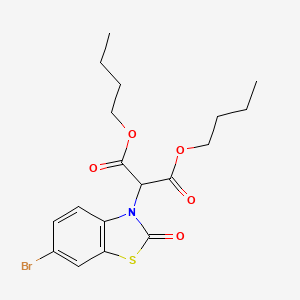
![2-{[4-isobutyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4877668.png)
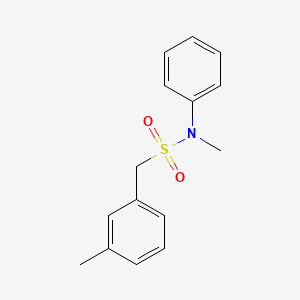
![1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4877675.png)
![(5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B4877679.png)
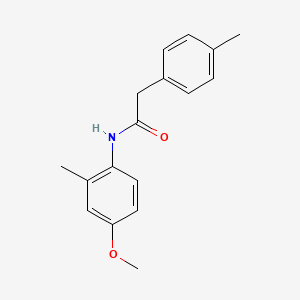
![1-phenyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4877690.png)
![N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide](/img/structure/B4877699.png)
![4-acetylbenzyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B4877702.png)
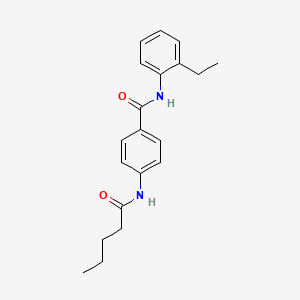
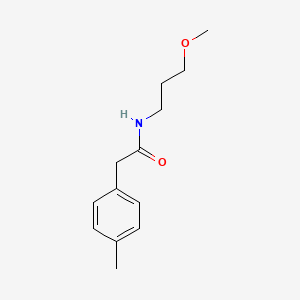
![4-[2-(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B4877726.png)
![N-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4877733.png)
